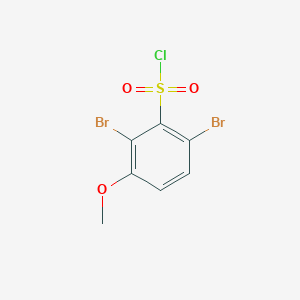![molecular formula C13H14N2O4S B2471091 (2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid CAS No. 444544-43-8](/img/structure/B2471091.png)
(2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a thiazolidine ring, and an acetic acid group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of a compound similar to yours, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, has been reported . The compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, carboxylic acids like the acetic acid group in your compound can donate hydrogen ions if a base is present to accept them .
科学的研究の応用
Medicinal Chemistry and Pharmacology
Biological Potential and Synthetic Development
Compounds containing the 1,3-thiazolidin-4-one nucleus, like the one mentioned, are of significant interest in medicinal chemistry due to their broad biological activities. Such compounds, including functionalized analogs like glitazones and rhodanines, have been explored for their pharmacological importance. The synthesis of these compounds dates back to the mid-nineteenth century, showcasing their long history in drug development. Recent advancements have focused on green chemistry approaches for their synthesis, reflecting a shift towards environmentally friendly methods without compromising their biological efficacy. These compounds show promise against various diseases, indicating a promising future in medicinal chemistry (Santos, Jones, & Silva, 2018).
Bioactivity of Thiazolidin-4-Ones
A review focused on the biological activities of thiazolidin-4-ones published in recent years highlighted their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on these molecules and their biological activity was also discussed, providing insights for the design of more efficient drug agents. This demonstrates the vast potential of thiazolidin-4-ones in developing new therapeutic agents (Mech, Kurowska, & Trotsko, 2021).
Environmental Science
Wastewater Treatment
The pesticide production industry, which uses compounds like 2,4-dichlorophenoxyacetic acid and related phenoxy herbicides, generates high-strength wastewater containing toxic pollutants. The combination of biological processes and granular activated carbon has been used to treat such wastewater, showing significant removal efficiencies. This highlights the relevance of chemical compounds in understanding and mitigating environmental pollution (Goodwin, Carra, Campo, & Soares, 2018).
Biochemistry
Pharmacological Characteristics of Analog Compounds
Vanillic acid, a flavoring agent derived from the oxidation of vanillin, has been studied for its antioxidant, anti-inflammatory, and neuroprotective properties. Its pharmacological impact, especially in oxidative stress-induced neurodegeneration, is a point of interest. This suggests that the structural analogs and derivatives of complex organic compounds, including those related to the specified chemical, have diverse applications in both food and pharmaceutical industries (Ingole et al., 2021).
作用機序
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . Thiazolidine motifs, which are present in this compound, are found in diverse natural and bioactive compounds and are known to exhibit notable medicinal and pharmaceutical properties .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that indole derivatives, which share structural similarities with this compound, can affect a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of similar compounds, such as thiazolidine derivatives .
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, indicating that they can have diverse molecular and cellular effects .
Action Environment
It’s known that the synthesis of similar compounds, such as furocoumarin derivatives, can be influenced by various factors, including the choice of starting materials and the reaction conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(4-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-15-12(18)10(7-11(16)17)20-13(15)14-8-3-5-9(19-2)6-4-8/h3-6,10H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUQUUNJEWLFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(SC1=NC2=CC=C(C=C2)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2471008.png)
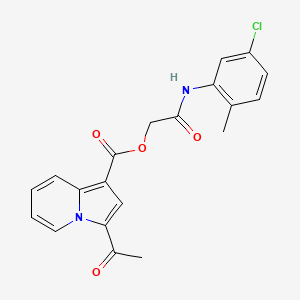
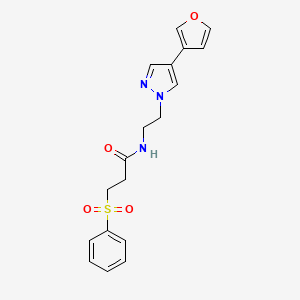
![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2-fluorophenyl)azetidine-1-carboxamide](/img/structure/B2471014.png)
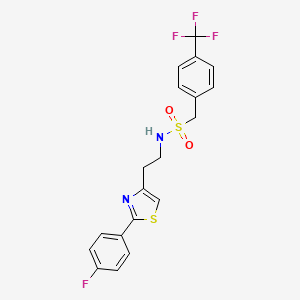
![Ethyl 2-{2-[2-(4-oxo-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidi no[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate](/img/structure/B2471017.png)
![1-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2471018.png)
![N-(4-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471020.png)


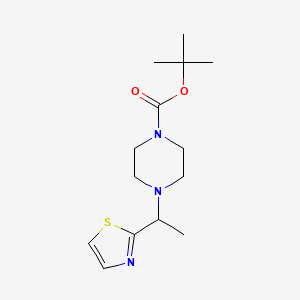
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2471027.png)
![(E)-2-(benzylsulfonyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2471029.png)
